Journal Name:Indian Journal of Chemistry, Section A
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Progress of Photocapacitors
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1021/acs.chemrev.2c00773
In response to the current trend of miniaturization of electronic devices and sensors, the complementary coupling of high-efficiency energy conversion and low-loss energy storage technologies has given rise to the development of photocapacitors (PCs), which combine energy conversion and storage in a single device. Photovoltaic systems integrated with supercapacitors offer unique light conversion and storage capabilities, resulting in improved overall efficiency over the past decade. Consequently, researchers have explored a wide range of device combinations, materials, and characterization techniques. This review provides a comprehensive overview of photocapacitors, including their configurations, operating mechanisms, manufacturing techniques, and materials, with a focus on emerging applications in small wireless devices, Internet of Things (IoT), and Internet of Everything (IoE). Furthermore, we highlight the importance of cutting-edge materials such as metal–organic frameworks (MOFs) and organic materials for supercapacitors, as well as novel materials in photovoltaics, in advancing PCs for a carbon-free, sustainable society. We also evaluate the potential development, prospects, and application scenarios of this emerging area of research.
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Recycling Hazardous and Valuable Electrolyte in Spent Lithium-Ion Batteries: Urgency, Progress, Challenge, and Viable Approach
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1021/acs.chemrev.3c00174
Recycling spent lithium-ion batteries (LIBs) is becoming a hot global issue due to the huge amount of scrap, hazardous, and valuable materials associated with end-of-life LIBs. The electrolyte, accounting for 10–15 wt % of spent LIBs, is the most hazardous substance involved in recycling spent LIBs. Meanwhile, the valuable components, especially Li-based salts, make recycling economically beneficial. However, studies of electrolyte recycling still account for only a small fraction of the number of spent LIB recycling papers. On the other hand, many more studies about electrolyte recycling have been published in Chinese but are not well-known worldwide due to the limitations of language. To build a bridge between Chinese and Western academic achievements on electrolyte treatments, this Review first illustrates the urgency and importance of electrolyte recycling and analyzes the reason for its neglect. Then, we introduce the principles and processes of the electrolyte collection methods including mechanical processing, distillation and freezing, solvent extraction, and supercritical carbon dioxide. We also discuss electrolyte separation and regeneration with an emphasis on methods for recovering lithium salts. We discuss the advantages, disadvantages, and challenges of recycling processes. Moreover, we propose five viable approaches for industrialized applications to efficiently recycle electrolytes that combine different processing steps, ranging from mechanical processing with heat distillation to mechanochemistry and in situ catalysis, and to discharging and supercritical carbon dioxide extraction. We conclude with a discussion of future directions for electrolyte recycling. This Review will contribute to electrolyte recycling more efficiently, environmentally friendly, and economically.
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LNL-Carbazole Pincer Ligand: More than the Sum of Its Parts
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-06-23 , DOI: 10.1021/acs.chemrev.3c00202
The utility of carbazole in photo-, electro-, and medicinal applications has ensured its widespread use also as the backbone in tridentate pincer ligands. In this review, the aim is to identify and illustrate the key features of the LNL-carbazolide binding to transition metal centers (with L = flanking donor moieties, e.g., C, N, P, and O-groups) in a systematic bottom-up progression to illustrate the marked benefits attainable from (i) the rigid aromatic carbazole scaffold (modulable in both the 1,8- and 3,6-positions), (ii) the significant electronic effect of central carbazole-amido binding to a metal, and the tunable sterics and electronics of both the (iii) flanking donor L-moieties and (iv) the wingtip R-groups on the L-donors, with their corresponding influence on metal coordination geometry, d-electron configuration, and resultant reactivity. Systematic implementation of the ligand design strategies not in isolation, but in a combinatorial approach, is showcased to demonstrate the potential for functional molecules that are not only modulable but also adaptable for wide-ranging applications (e.g., stereoselective (photo)catalysis, challenging small molecule activation, SET and redox applications, and even applications in chemotherapeutics) as an indication of future research efforts anticipated to stem from this versatile pincer assembly, not only for the transition metals but also for s-, p-, and f-block elements.
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Enantioselective Transformations in the Synthesis of Therapeutic Agents
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.chemrev.3c00010
The proportion of approved chiral drugs and drug candidates under medical studies has surged dramatically over the past two decades. As a consequence, the efficient synthesis of enantiopure pharmaceuticals or their synthetic intermediates poses a profound challenge to medicinal and process chemists. The significant advancement in asymmetric catalysis has provided an effective and reliable solution to this challenge. The successful application of transition metal catalysis, organocatalysis, and biocatalysis to the medicinal and pharmaceutical industries has promoted drug discovery by efficient and precise preparation of enantio-enriched therapeutic agents, and facilitated the industrial production of active pharmaceutical ingredient in an economic and environmentally friendly fashion. The present review summarizes the most recent applications (2008–2022) of asymmetric catalysis in the pharmaceutical industry ranging from process scales to pilot and industrial levels. It also showcases the latest achievements and trends in the asymmetric synthesis of therapeutic agents with state of the art technologies of asymmetric catalysis.
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Polymer Semiconductors: Synthesis, Processing, and Applications
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-26 , DOI: 10.1021/acs.chemrev.2c00696
Polymer semiconductors composed of a carbon-based π conjugated backbone have been studied for several decades as active layers of multifarious organic electronic devices. They combine the advantages of the electrical conductivity of metals and semiconductors and the mechanical behavior of plastics, which are going to become one of the futures of modulable electronic materials. The performance of conjugated materials depends both on their chemical structures and the multilevel microstructures in solid states. Despite the great efforts that have been made, they are still far from producing a clear picture among intrinsic molecular structures, microstructures, and device performances. This review summarizes the development of polymer semiconductors in recent decades from the aspects of material design and the related synthetic strategies, multilevel microstructures, processing technologies, and functional applications. The multilevel microstructures of polymer semiconductors are especially emphasized, which plays a decisive role in determining the device performance. The discussion shows the panorama of polymer semiconductors research and sets up a bridge across chemical structures, microstructures, and finally devices performances. Finally, this review discusses the grand challenges and future opportunities for the research and development of polymer semiconductors.
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Wearable Electrochemical Glucose Sensors in Diabetes Management: A Comprehensive Review
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-30 , DOI: 10.1021/acs.chemrev.3c00078
With the rising diabetic population, the demand for glucose sensing devices has also been on an increasing trend. Accordingly, the field of glucose biosensors for diabetes management has witnessed tremendous scientific and technological advancements since the introduction of the first enzymatic glucose biosensor in the 1960s. Among these, electrochemical biosensors hold considerable potential for tracking dynamic glucose profiles in real time. The recent evolution of wearable devices has opened opportunities to use alternative body fluids in a pain-free, noninvasive or minimally invasive manner. This review aims to present a comprehensive report about the status and promise of wearable electrochemical sensors for on-body glucose monitoring. We start by highlighting the importance of diabetes management and how sensors can contribute toward its effective monitoring. We then discuss the electrochemical glucose sensing mechanisms, evolution of such glucose sensors over time, different versions of wearable glucose biosensors targeting various biofluids, and multiplexed wearable sensors toward optimal diabetes management. Finally, we focus on the commercial aspects of wearable glucose biosensors, starting with existing continuous glucose monitors, followed by other emerging sensing technologies, and concluding with highlighting the key prospects toward personalized diabetes management in connection to an autonomous closed-loop artificial pancreas.
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When Phased without Water: Biophysics of Cellular Desiccation, from Biomolecules to Condensates
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1021/acs.chemrev.2c00659
The molecular machinery that enables life has evolved in water, yet many of the organisms around us are able to survive even extreme desiccation. Especially remarkable are single-cell and sedentary organisms that rely on specialized biomolecular machinery to survive in environments that are routinely subjected to a near-complete lack of water. In this review, we zoom in on the molecular level of what is happening in the cellular environment under water stress. We cover the various mechanisms by which biochemical components of the cell can dysfunction in dehydrated cells and detail the different strategies that organisms have evolved to eliminate or cope with these desiccation-induced perturbations. We specifically focus on two survival strategies: (1) the use of disordered proteins to protect the cellular environment before, during, and in the recovery from desiccation, and (2) the use of biomolecular condensates as a self-assembly mechanism that can sequester or protect specific cellular machinery in times of water stress. We provide a summary of experimental work describing the critical contributions of disordered proteins and biomolecular condensates to the cellular response to water loss and highlight their role in desiccation tolerance. Desiccation biology is an exciting area of cell biology, still far from being completely explored. Understanding it on the molecular level is bound to give us critical new insights in how life adapted/can adapt to the loss of water, spanning from the early colonization of land to how we can deal with climate change in our future.
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Nonaqueous Electrochemistry of Uranium Complexes: A Guide to Structure–Reactivity Tuning
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-03 , DOI: 10.1021/acs.chemrev.2c00903
Uranium complexes can be stabilized in a wide range of oxidation states, ranging from UII to UVI and a very recent example of a UI complex. This review provides a comprehensive summary of electrochemistry data reported on uranium complexes in nonaqueous electrolyte, to serve as a clear point of reference for newly synthesized compounds, and to evaluate how different ligand environments influence experimentally observed electrochemical redox potentials. Data for over 200 uranium compounds are reported, together with a detailed discussion of trends observed across larger series of complexes in response to ligand field variations. In analogy to the traditional Lever parameter, we utilized the data to derive a new uranium-specific set of ligand field parameters UEL(L) that more accurately represent metal–ligand bonding situations than previously existing transition metal derived parameters. Exemplarily, we demonstrate UEL(L) parameters to be useful for the prediction of structure–reactivity correlations in order to activate specific substrate targets.
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Hierarchical Materials from High Information Content Macromolecular Building Blocks: Construction, Dynamic Interventions, and Prediction
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-07-12 , DOI: 10.1021/acs.chemrev.3c00355
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Theory and Simulations of Ionic Liquids in Nanoconfinement
Indian Journal of Chemistry, Section A ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1021/acs.chemrev.2c00728
Room-temperature ionic liquids (RTILs) have exciting properties such as nonvolatility, large electrochemical windows, and remarkable variety, drawing much interest in energy storage, gating, electrocatalysis, tunable lubrication, and other applications. Confined RTILs appear in various situations, for instance, in pores of nanostructured electrodes of supercapacitors and batteries, as such electrodes increase the contact area with RTILs and enhance the total capacitance and stored energy, between crossed cylinders in surface force balance experiments, between a tip and a sample in atomic force microscopy, and between sliding surfaces in tribology experiments, where RTILs act as lubricants. The properties and functioning of RTILs in confinement, especially nanoconfinement, result in fascinating structural and dynamic phenomena, including layering, overscreening and crowding, nanoscale capillary freezing, quantized and electrotunable friction, and superionic state. This review offers a comprehensive analysis of the fundamental physical phenomena controlling the properties of such systems and the current state-of-the-art theoretical and simulation approaches developed for their description. We discuss these approaches sequentially by increasing atomistic complexity, paying particular attention to new physical phenomena emerging in nanoscale confinement. This review covers theoretical models, most of which are based on mapping the problems on pertinent statistical mechanics models with exact analytical solutions, allowing systematic analysis and new physical insights to develop more easily. We also describe a classical density functional theory, which offers a reliable and computationally inexpensive tool to account for some microscopic details and correlations that simplified models often fail to consider. Molecular simulations play a vital role in studying confined ionic liquids, enabling deep microscopic insights otherwise unavailable to researchers. We describe the basics of various simulation approaches and discuss their challenges and applicability to specific problems, focusing on RTIL structure in cylindrical and slit confinement and how it relates to friction and capacitive and dynamic properties of confined ions.
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